molecular formula C14H25ClN2O3 B3234559 [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester CAS No. 1353977-89-5

[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B3234559
CAS No.: 1353977-89-5
M. Wt: 304.81 g/mol
InChI Key: VEPOIQWAGYGXHA-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a specialized chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates two highly valuable functional groups: a tert-butyl carbamate (Boc) protecting group and a chloroacetyl moiety. The Boc group is widely used to protect amines during multi-step synthetic processes and can be removed under mild acidic conditions . The reactive chloroacetyl group serves as an excellent handle for further functionalization, allowing researchers to create amide bonds or link to other molecular fragments via nucleophilic substitution reactions . This combination of features makes the compound a versatile building block for the synthesis of more complex molecules, especially piperidine-containing compounds which are prevalent in active pharmaceutical ingredients (APIs) and drug candidates . Piperidine derivatives are frequently explored for their biological activity, including as potential NMDA receptor antagonists for central nervous system research . This product is intended for use by trained research personnel in laboratory settings only. It is strictly for research purposes and is not certified for diagnostic, therapeutic, or human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPOIQWAGYGXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128022
Record name Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-89-5
Record name Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353977-89-5) is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula: C12H21ClN2O3
  • Molecular Weight: 276.76 g/mol
  • Structure: The compound features a piperidine ring substituted with a chloroacetyl group and a tert-butyl carbamate moiety.

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant cytotoxicity against cancer cell lines. For example:

  • A related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, suggesting a potential role in cancer therapy .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes:

  • It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy . This dual inhibition suggests potential applications in treating neurodegenerative disorders.

3. Anti-inflammatory Properties

Research indicates that piperidine derivatives can act as anti-inflammatory agents. The optimization of compounds similar to this compound has led to the development of candidates with reduced inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives:

  • Modifications at the piperidine ring and the carbamate moiety have been shown to affect potency and selectivity against various biological targets. For instance, the introduction of specific substituents can enhance binding affinity to target proteins while minimizing off-target effects .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

StudyFindings
Study 1Demonstrated cytotoxicity against FaDu cells with improved apoptosis induction compared to standard chemotherapy agents.
Study 2Showed dual inhibition of AChE and BuChE, indicating potential for Alzheimer's treatment.
Study 3Identified anti-inflammatory properties through modulation of cytokine release in vitro.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperidine ring or carbamate groups, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Variations on the Piperidine Ring

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: N/A)
  • Substituent: 2-Amino-acetyl group replaces 2-chloro-acetyl.
  • Key Differences: The amino group (–NH₂) enhances hydrogen-bonding capacity, increasing hydrophilicity (Topological Polar Surface Area: 84.7 vs. ~70 for the chloro analog) . Reduced electrophilicity due to the absence of a chloro-leaving group, limiting its utility in nucleophilic substitution reactions .
  • Molecular Weight : 257.33 g/mol (vs. 334.83 g/mol for the target compound) .
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 1353973-16-6)
  • Substituent: 2-Chloronicotinoyl (chloropyridine-carbonyl) replaces 2-chloro-acetyl.
  • Increased molecular weight (436.3 g/mol) and logP (estimated ~2.5) compared to the target compound (logP ~1.8) .
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: 443294-30-2)
  • Substituent : 4-Chloro-pyrimidin-2-yl replaces 2-chloro-acetyl.
  • Key Differences: Pyrimidine’s heteroaromatic structure enhances metabolic stability and bioavailability in kinase inhibitors . Methyl-carbamate (vs.

Carbamate Group Modifications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1354002-76-8)
  • Modification : Hydroxyethyl group on piperidine and ethyl-carbamate.
  • Key Differences :
    • The hydroxyethyl group increases solubility (clogP ~0.5) but reduces membrane permeability .
    • Similar carbamate protection but altered metabolic pathways due to hydroxyl group oxidation susceptibility .
1-Piperidin-4-ylmethyl-pyrrolidin-2-one hydrochloride salt
  • Modification : Pyrrolidin-2-one replaces chloroacetyl.
  • Hydrochloride salt form enhances crystallinity and stability during storage .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent logP Hydrogen Bond Acceptors Reference
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester 1353966-87-6 334.83 2-Chloro-acetyl 1.8* 4
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester N/A 257.33 2-Amino-acetyl 0.1 4
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 1353973-16-6 436.3 2-Chloronicotinoyl 2.5* 5
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 1354002-76-8 330.4 2-Hydroxy-ethyl 0.5* 5

*Estimated using analogous compounds.

Q & A

Q. Q1. What are the recommended safety protocols for handling [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester in laboratory settings?

A1. Safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of aerosol formation .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for several minutes. Avoid inducing vomiting if ingested .
  • Spill Management: Use inert absorbents (e.g., sand) and avoid water jets. Dispose of contaminated material as hazardous waste .

Q. Q2. How can the purity of this compound be verified after synthesis or procurement?

A2. Analytical methods include:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .
  • Spectroscopy: 1^1H/13^13C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in 1^1H NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .

Q. Q3. What solvents and conditions are optimal for storing this compound?

A3.

  • Storage Temperature: –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .
  • Compatible Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for dissolution; avoid protic solvents (e.g., water, alcohols) to minimize degradation .

Advanced Research Questions

Q. Q4. What strategies are effective for minimizing side reactions during the introduction of the 2-chloroacetyl group to the piperidine ring?

A4.

  • Controlled Reaction Conditions: Use low temperatures (0–5°C) and slow addition of chloroacetyl chloride to reduce exothermic side reactions (e.g., over-acylation) .
  • Protecting Groups: Temporarily protect the ethyl-carbamic acid tert-butyl ester moiety with acid-labile groups (e.g., Boc) to prevent unwanted nucleophilic attack .
  • Catalytic Bases: Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance regioselectivity .

Q. Q5. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

A5.

  • DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model the electron density of the chloroacetyl group and predict sites susceptible to nucleophilic attack (e.g., α-carbon) .
  • Transition State Analysis: Identify energy barriers for potential pathways (e.g., SN2 vs. SN1 mechanisms) under varying solvents (polar aprotic vs. polar protic) .

Q. Q6. What are the challenges in characterizing byproducts from its use in multi-step syntheses, and how can they be addressed?

A6.

  • Byproduct Identification: Common issues include tert-butyl ester hydrolysis or piperidine ring oxidation. Use LC-MS/MS to detect low-abundance impurities .
  • Mitigation Strategies:
    • Scavenging Agents: Add molecular sieves to absorb residual water during reactions involving anhydrous conditions .
    • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative degradation .

Q. Q7. How can the compound’s stability under varying pH conditions be systematically evaluated?

A7.

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25–40°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Kinetic Analysis: Plot degradation rates (log k vs. pH) to identify pH-dependent instability (e.g., rapid hydrolysis in acidic media due to tert-butyl cleavage) .

Methodological Considerations

Q. Table 1. Key Analytical Parameters

ParameterMethodConditionsReference
PurityHPLCC18 column, 70:30 ACN/H2O, 1 mL/min
Structure1^1H NMR400 MHz, CDCl3, δ 1.4 (s, 9H, tert-butyl)
StabilityLC-MSpH 7.4 buffer, 37°C, 24h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

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